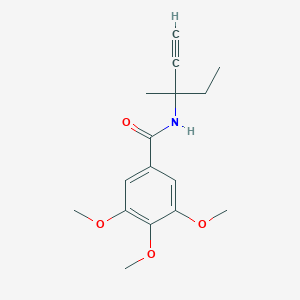
3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-トリメトキシ-N-(3-メチルペンタ-1-イン-3-イル)ベンズアミドは、トリメトキシフェニル基とベンズアミド部分を特徴とする合成有機化合物です。
合成方法
合成経路と反応条件
3,4,5-トリメトキシ-N-(3-メチルペンタ-1-イン-3-イル)ベンズアミドの合成は、通常、3,4,5-トリメトキシ安息香酸と適切なアミン(3-メチルペンタ-1-イン-3-アミンなど)をアミド結合形成条件下で反応させることを含みます。この合成で使用される一般的な試薬には、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤と、DMAP(4-ジメチルアミノピリジン)などの触媒が含まれます。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を大規模で行うことが考えられますが、収率と純度を最適化する必要があります。これには、一貫した生産品質を確保するために、連続フロー反応器や自動合成装置を使用することが含まれる場合があります。
化学反応解析
反応の種類
3,4,5-トリメトキシ-N-(3-メチルペンタ-1-イン-3-イル)ベンズアミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: DMF(ジメチルホルムアミド)中の水素化ナトリウムとハロアルカン。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: アルキル化誘導体の生成。
科学研究への応用
3,4,5-トリメトキシ-N-(3-メチルペンタ-1-イン-3-イル)ベンズアミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine, such as 3-methylpent-1-yn-3-amine, under amide bond-forming conditions. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
3,4,5-トリメトキシ-N-(3-メチルペンタ-1-イン-3-イル)ベンズアミドの作用機序は、チューブリンなどの分子標的との相互作用を伴い、微小管形成の阻害につながります。この細胞骨格の破壊は、癌細胞における細胞周期停止とアポトーシスを引き起こす可能性があります。 さらに、この化合物は他のタンパク質や酵素と相互作用し、その活性を調節し、さまざまな細胞経路に影響を与える可能性があります .
類似化合物の比較
類似化合物
3,4,5-トリメトキシ-N-(プロプ-2-イン-1-イル)ベンズアミド: 構造は似ていますが、アルキン置換基が異なります。
3,4,5-トリメトキシ安息香酸: アミド基とアルキン基がありませんが、トリメトキシフェニルコアを共有しています。
3,4,5-トリメトキシアニリン: アミド基とアルキン基の代わりにアミン基を含んでいます.
独自性
3,4,5-トリメトキシ-N-(3-メチルペンタ-1-イン-3-イル)ベンズアミドは、独自の化学反応性と生物学的活性を付与する官能基の特定の組み合わせのためにユニークです。 トリメトキシフェニル基の存在は、生物学的標的との相互作用能力を高めますが、アルキン基とアミド基は、化学修飾と官能化のための追加の部位を提供します .
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a different alkyne substituent.
3,4,5-Trimethoxybenzoic acid: Lacks the amide and alkyne groups but shares the trimethoxyphenyl core.
3,4,5-Trimethoxyaniline: Contains an amine group instead of the amide and alkyne groups.
Uniqueness
3,4,5-Trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its ability to interact with biological targets, while the alkyne and amide groups provide additional sites for chemical modification and functionalization .
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(3-methylpent-1-yn-3-yl)benzamide |
InChI |
InChI=1S/C16H21NO4/c1-7-16(3,8-2)17-15(18)11-9-12(19-4)14(21-6)13(10-11)20-5/h1,9-10H,8H2,2-6H3,(H,17,18) |
InChIキー |
ITWPFMVALYGYGM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















